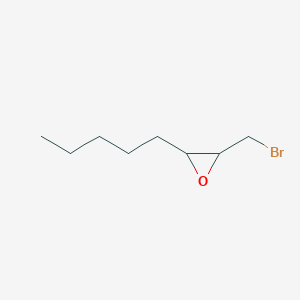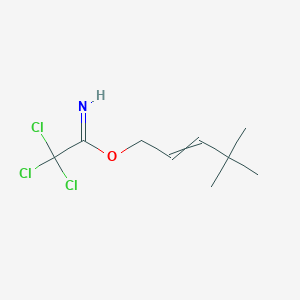![molecular formula C9H8F2S B12556901 Benzene, [(2,2-difluoro-1-methylethenyl)thio]- CAS No. 145646-63-5](/img/structure/B12556901.png)
Benzene, [(2,2-difluoro-1-methylethenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2,2-difluoro-1-methylethenyl)thio]- is an organic compound with the molecular formula C9H8F2S It is characterized by the presence of a benzene ring substituted with a [(2,2-difluoro-1-methylethenyl)thio] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-difluoro-1-methylethenyl)thio]- typically involves the reaction of benzene with a [(2,2-difluoro-1-methylethenyl)thio] precursor under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification and isolation to obtain the final product in a form suitable for further use or research.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, [(2,2-difluoro-1-methylethenyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
Benzene, [(2,2-difluoro-1-methylethenyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(2,2-difluoro-1-methylethenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.
Comparaison Avec Des Composés Similaires
- Benzene, 1,2-difluoro-
- Benzene, (2,2-difluoro-1-methylethenyl)-
- Benzene, [(2,2-difluoro-1-methylethenyl)thio]-
Comparison: Benzene, [(2,2-difluoro-1-methylethenyl)thio]- is unique due to the presence of the [(2,2-difluoro-1-methylethenyl)thio] group, which imparts distinct chemical properties and reactivity
This detailed article provides a comprehensive overview of Benzene, [(2,2-difluoro-1-methylethenyl)thio]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
145646-63-5 |
|---|---|
Formule moléculaire |
C9H8F2S |
Poids moléculaire |
186.22 g/mol |
Nom IUPAC |
1,1-difluoroprop-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H8F2S/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
NZHJMEJQZXCIHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(F)F)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


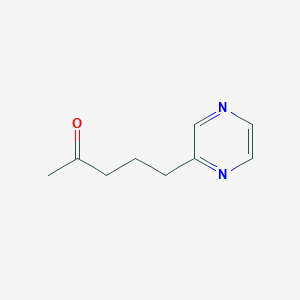
![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)
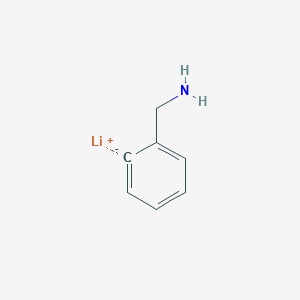
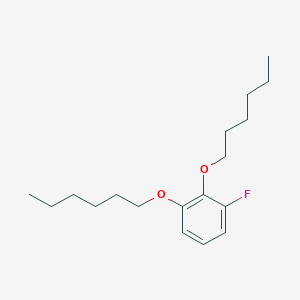
![3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12556847.png)
![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
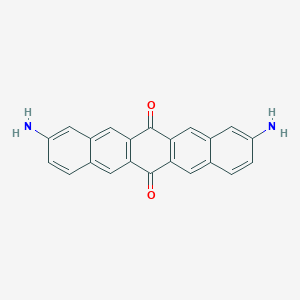
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)
![N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B12556862.png)
![Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B12556866.png)

